![molecular formula C18H13ClN2O5S B14207540 3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide CAS No. 823782-39-4](/img/structure/B14207540.png)
3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide is an organic compound with a complex structure that includes a chloro group, a nitrophenoxy group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-(4-nitrophenoxy)aniline, which is then converted to 4-(4-nitrophenoxy)phenyl thiourea by heating with ammonium thiocyanate in water at 100°C. This intermediate is then refluxed in a nonpolar solvent, such as xylene, in the presence of pyridine to afford isothiocyanato-4-(4-nitrophenoxy)benzene. Finally, the desired compound is obtained by reacting this intermediate with 3-chlorobenzenesulfonyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 3-chloro-N-[4-(4-aminophenoxy)phenyl]benzenesulfonamide.
Oxidation: Various oxidized products depending on the reaction conditions.
Applications De Recherche Scientifique
3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-N-(4-fluorophenyl)benzenesulfonamide
- 3-chloro-N-(4-methoxyphenyl)propanamide
Comparison
Compared to similar compounds, 3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide is unique due to the presence of both a nitrophenoxy group and a benzenesulfonamide moiety.
Propriétés
Numéro CAS |
823782-39-4 |
|---|---|
Formule moléculaire |
C18H13ClN2O5S |
Poids moléculaire |
404.8 g/mol |
Nom IUPAC |
3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H13ClN2O5S/c19-13-2-1-3-18(12-13)27(24,25)20-14-4-8-16(9-5-14)26-17-10-6-15(7-11-17)21(22)23/h1-12,20H |
Clé InChI |
GTWKHMODZYMRRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


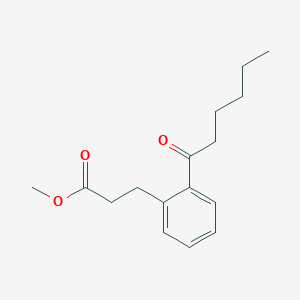

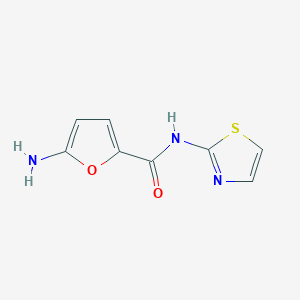
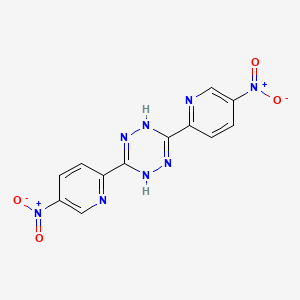
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)
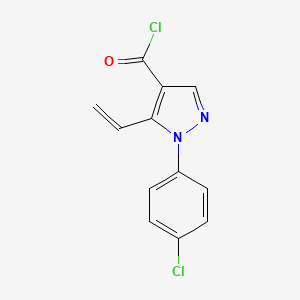
![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)
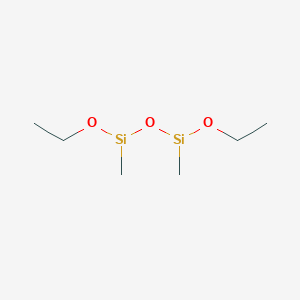
![Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-](/img/structure/B14207486.png)
![1,1'-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene](/img/structure/B14207494.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)
![N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide](/img/structure/B14207500.png)
![5H-Cyclopenta[b]pyridine-5,6,7-trione](/img/structure/B14207507.png)
![4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)but-3-enoic acid](/img/structure/B14207510.png)
